4-Chlorobenzo[c]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUJCYOORYWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4 Chlorobenzo C Isoxazole
Ring-Opening Reactions and Pathways
Ring-opening reactions are a prominent feature of isoxazole (B147169) chemistry, providing pathways to functionalized acyclic compounds. These transformations can be initiated by various stimuli, including light, electrophiles, and reducing agents.
Photoinduced Ring Opening via ON-Bond Cleavage
While specific studies on the photoinduced ring opening of 4-Chlorobenzo[c]isoxazole are not detailed in the provided search results, the general mechanism for isoxazoles involves the cleavage of the labile O-N bond upon electronic excitation. This process generates a diradical intermediate that can then rearrange to form various products. The chlorine substituent on the benzene (B151609) ring is expected to influence the electronic properties of the molecule and, consequently, the efficiency and outcome of the photochemical reaction.
Electrophilic Ring-Opening Fluorination via N-O Bond Cleavage
A method for the ring-opening fluorination of isoxazoles has been developed, which likely applies to this compound. nih.govresearchgate.net This reaction is initiated by an electrophilic fluorinating agent, such as Selectfluor. nih.govresearchgate.netorganic-chemistry.org The proposed mechanism involves the electrophilic attack of fluorine on the isoxazole ring, leading to the cleavage of the N-O bond and subsequent deprotonation to yield tertiary fluorinated carbonyl compounds. nih.govresearchgate.net This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.netorganic-chemistry.org For the reaction to proceed, the isoxazole must be substituted at the C4 position. researchgate.netorganic-chemistry.org
Table 1: Investigation of Fluorinating Agents for Ring-Opening Fluorination
| Entry | Fluorinating Agent | Result |
|---|---|---|
| 1 | N-fluoropyridinium salts (F1 and F2) | No reaction |
| 2 | NFSI | No reaction |
| 3 | Selectfluor | Successful ring-opening fluorination |
Data derived from studies on 4-methyl-5-phenylisoxazole. researchgate.net
Reductive Cleavage of the N-O Bond
The N-O bond in isoxazoles is susceptible to reductive cleavage by various reagents, a reaction that is also applicable to benzo[c]isoxazole derivatives. Common methods for this transformation include the use of metal catalysts and reducing agents. nih.gov For instance, ruthenium(II) catalysts have been employed for the reductive cleavage of N-O bonds in N-oxygen-substituted amides and sulfonamides. rsc.org Another approach involves the use of a neutral organic super-electron donor, which facilitates the metal-free reductive cleavage of N-O bonds in Weinreb amides through a single-electron transfer mechanism. organic-chemistry.org This process forms a radical intermediate that undergoes a second single-electron transfer and protonation. organic-chemistry.org Additionally, samarium diiodide (SmI2) and molybdenum hexacarbonyl (Mo(CO)6) are known to be effective reagents for the reductive cleavage of the N-O bond in isoxazoles. researchgate.net A ruthenium(II)-catalyzed reductive process can also lead to N-O bond cleavage, resulting in the formation of highly fluorescent organic N,O bidentate BF2 complexes. nih.gov
Diradical Formation and Interactions in Ring-Opened Species
The cleavage of the O-N bond in isoxazoles can lead to the formation of diradical species. nih.govnsf.gov Electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of the isoxazole ring triggers the dissociation of the O-N bond. nih.govnsf.gov This results in a ring-opened structure where the oxygen and nitrogen radical fragments interact. nih.govnsf.gov These interactions, occurring both through the remaining molecular framework and through the space created by the bond cleavage, give rise to a complex manifold of diradical states, including triplet and singlet states. nih.govnsf.gov The specific nature of these interactions and the resulting electronic states are influenced by the substitution pattern on the isoxazole ring. nih.govnsf.gov
Transformations Involving the Isoxazole Ring
Beyond simple ring-opening, the isoxazole ring of this compound can participate in more complex cycloaddition reactions.
Inverse Electron-Demand Hetero-Diels-Alder Reactions
The isoxazole moiety can act as a diene in inverse-electron-demand hetero-Diels-Alder (ihDA) reactions. nih.govrsc.orgnih.gov In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. nih.gov The reactivity of the heterodiene can be enhanced by the presence of electron-withdrawing groups. nih.gov These reactions are valuable for the synthesis of highly functionalized nitrogen-containing heteroaromatics and dihydropyran derivatives. nih.govrsc.orgnih.gov The ihDA reaction often exhibits high atom economy and regioselectivity and can sometimes be performed without a catalyst. rsc.org This reaction has found applications in chemical biology due to its fast kinetics and biocompatibility. rsc.org
Formation of Isoxazolium N-Ylides and Subsequent Rearrangements
The reaction of isoxazoles with carbenoids represents the primary one-step intermolecular method for producing isoxazolium N-ylides from N-unsubstituted isoxazole derivatives. nih.govbeilstein-journals.orgsemanticscholar.org This reaction involves the attack of a rhodium carbenoid onto the nitrogen atom of the isoxazole ring, leading to the formation of an isoxazolium N-ylide intermediate. nih.govbeilstein-journals.org While the detection of these ylides has not been reported, their formation as reactive intermediates has been postulated in reactions of isoxazolium salts with bases. nih.govbeilstein-journals.orgsemanticscholar.org
Theoretical studies using DFT calculations have been employed to understand the stability and reaction pathways of these intermediates. nih.govsemanticscholar.org The calculations suggest that isoxazolium N-ylides are generally thermodynamically and kinetically unstable. nih.govbeilstein-journals.orgsemanticscholar.org For isoxazole derivatives lacking a substituent at the 3-position, stationary points corresponding to these ylide intermediates can be located. nih.govsemanticscholar.org
Following their formation, these unstable ylides undergo rapid rearrangements. A common pathway is a ring-opening reaction to form (3Z)-1-oxa-5-azahexa-1,3,5-trienes. nih.govbeilstein-journals.orgsemanticscholar.org These trienes can then undergo a 6π-electrocyclization to yield more stable heterocyclic systems, such as 2H-1,3-oxazines. nih.govbeilstein-journals.orgsemanticscholar.org The reaction of isoxazoles with carbenoids geometrically favors the exclusive formation of the (3Z) isomer of the triene, which is necessary for the subsequent cyclization. semanticscholar.org
Table 1: Rearrangement of Isoxazolium N-Ylides
| Intermediate | Subsequent Product | Reaction Type | Key Feature |
|---|---|---|---|
| Isoxazolium N-Ylide | (3Z)-1-Oxa-5-azahexa-1,3,5-triene | Ring Opening | Kinetically favored |
Nucleophilic Reactions with Activated Benzo[c]isoxazoles and Derivatives
Benzo[c]isoxazoles are characterized by their high reactivity, which makes them valuable precursors in organic synthesis. chemicalbook.com The parent ring system has low stability due to cross-conjugation and a disruption of aromaticity. chemicalbook.com This inherent reactivity can be further enhanced through activation.
One method of activation involves the reaction of benzo[c]isoxazoles with trialkylorthoformates in the presence of BF₃·Et₂O or with Meerwein's reagent (Et₃OBF₄). chemicalbook.com These reactions produce 1-alkyl-2,1-benzisoxazolium salts in good yields. chemicalbook.com These quaternary salts are highly susceptible to nucleophilic attack. The reaction of these activated salts with a variety of nucleophiles leads to the formation of a wide range of benzo[c]isoxazolines. chemicalbook.com
Furthermore, these activated benzisoxazolium salts can be converted into ortho-alkylaminobenzophenones upon treatment with reducing agents like Na₂S₂O₄ in aqueous methanol or zinc in acetic acid. chemicalbook.com
Reactivity of the Chlorine Substituent
Role as a Leaving Group in Further Functionalization
The chlorine atom attached to the benzene ring of this compound can function as a leaving group in nucleophilic substitution reactions. A leaving group is a molecular fragment that departs with a pair of electrons during the heterolytic cleavage of a bond. wikipedia.org The ability of a species to act as a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org
Halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are common and effective leaving groups in organic chemistry. wikipedia.orglibretexts.org Among the halides, iodide is the best leaving group as it is the least basic, while fluoride is the poorest leaving group because it is the most basic. libretexts.org The chloride ion is a moderately good leaving group, enabling the functionalization of the 4-position of the benzo[c]isoxazole core through reactions where it is displaced by a nucleophile. wikipedia.org This reactivity is fundamental to the transition metal-catalyzed cross-coupling reactions discussed in the next section.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine substituent on this compound makes the molecule a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govmdpi.com These reactions typically involve an aryl halide, a transition metal catalyst (most commonly palladium), and a coupling partner. nih.govustc.edu.cn
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org The reaction has broad utility for synthesizing aryl amines, overcoming the limitations of older methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org Various generations of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to improve reaction scope and efficiency. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgnih.gov The reaction is typically carried out in the presence of a base. organic-chemistry.orgnih.gov The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction is a valuable tool for C-C bond formation. organic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide in the presence of a base. youtube.comyoutube.com It is a widely used and versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov The catalytic cycle consists of three main steps: oxidative addition of the aryl chloride to Pd(0), transmetalation with the organoboron reagent, and reductive elimination of the final product. youtube.com
Table 2: Overview of Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd(OAc)₂ / X-Phos, BrettPhos |
| Heck Reaction | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ / PPh₃, NHC ligands |
Specific Chemical Transformations of Chloroisoxazoles
Beyond general cross-coupling reactions, chloroisoxazoles can undergo specific chemical transformations that highlight the unique reactivity of this scaffold.
One notable transformation is the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. nih.gov These highly reactive intermediates can then be trapped by various nucleophiles. For example, they react with pyrazoles to form 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines or with sodium azide to yield 2H-azirine-2-carbonyl azides. nih.gov This isomerization provides a pathway to synthetically valuable and biologically active 2H-azirine-2-carboxylic acid derivatives, such as amides, esters, and thioesters, which can be difficult to access through other means. nih.gov
Another specific transformation involves the oxidative chlorination of substituted 5-(benzylthio)isoxazoles. nuph.edu.ua This reaction, using gaseous chlorine, can lead to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides. nuph.edu.ua This demonstrates a method for introducing both a chlorine atom at the 4-position and a chlorosulfonyl group, creating a highly functionalized isoxazole ring for further synthetic manipulation. nuph.edu.ua
Direct Functionalization of the Isoxazole Ring
Direct functionalization of the isoxazole ring, independent of the pre-existing chlorine substituent, offers alternative routes to substituted benzo[c]isoxazoles. While direct C-H activation on the this compound is not widely documented, reactivity patterns from analogous systems suggest potential pathways.
For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through the Suzuki cross-coupling reaction of 4-iodoisoxazoles. beilstein-journals.org This indicates that the 4-position of the isoxazole ring is amenable to palladium-catalyzed C-C bond formation. Although starting from a more reactive iodo-substituent, this suggests that with appropriate catalytic systems, direct C-H functionalization or conversion of the 4-chloro to a 4-borylated species could be feasible for subsequent coupling reactions.
The isoxazole ring itself can act as a versatile building block, often considered a masked equivalent of a 1,3-dicarbonyl compound. rsc.org Transition-metal-catalyzed reactions involving the cleavage and rearrangement of the isoxazole ring are known, providing access to other N-heterocycles. rsc.org This inherent reactivity of the isoxazole core presents opportunities for skeletal diversification of the this compound framework.
Following a thorough review of scientific literature, there is currently no specific published research addressing the C-H activation strategies or regioselective substitution reactions of the compound this compound. General reactivity patterns of the parent benzo[c]isoxazole (anthranil) system are documented, and extensive research exists on C-H activation and substitution reactions of other heterocyclic compounds. However, detailed studies and specific examples for the 4-chloro derivative are not available in the retrieved sources.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific topics requested for this compound as outlined. Generating content on this subject would require extrapolation from different molecules, which would be scientifically unfounded and speculative.
Advanced Spectroscopic Characterization of 4 Chlorobenzo C Isoxazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon atom in the molecule based on their distinct chemical shifts (δ), which are influenced by the local electronic environment.
For 4-Chlorobenzo[c]isoxazole , the ¹H NMR spectrum, typically recorded in Chloroform-d (CDCl₃), reveals signals corresponding to the aromatic protons. researchgate.net The proton on the isoxazole (B147169) ring appears at a characteristic downfield shift. The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom in the fused ring system. researchgate.net
¹H and ¹³C NMR Data for this compound researchgate.net
| Atom | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H-3 | 9.21 | d, J = 1.1 | - |
| H-5 | 7.25 | dd, J = 9.0, 6.9 | - |
| H-6 | 8.00 – 7.38 (m) | - | - |
| H-7 | 7.02 | d, J = 6.9 | - |
| C-3 | - | - | 156.58 |
| C-3a | - | - | 113.79 |
| C-4 | - | - | 123.29 |
| C-5 | - | - | 125.28 |
| C-6 | - | - | 119.41 |
| C-7 | - | - | 131.16 |
Note: The exact assignment of H-5, H-6, and H-7 within the multiplet may require 2D NMR techniques. Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
A notable derivative, ethyl this compound-3-carboxylate , has also been characterized, showing the influence of the ethyl carboxylate substituent on the chemical shifts of the aromatic ring protons and carbons. sciarena.com
¹H and ¹³C NMR Data for Ethyl this compound-3-carboxylate sciarena.com
| Atom Group | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic H | 7.79 | d, J = 8.1 | - |
| Aromatic H | 7.52 | d, J = 7.9 | - |
| Aromatic H | 7.40 | t, J = 8.0 | - |
| -CH₂- | 4.57 | q, J = 7.1 | 63.7 |
| -CH₃ | 1.50 | t, J = 7.1 | 14.3 |
Note: Data recorded in CDCl₃ at 600 MHz for ¹H and 151 MHz for ¹³C.
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.
Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, which is crucial for determining the relative stereochemistry and conformation of a molecule. For this compound, a NOESY spectrum would show correlations between adjacent protons on the aromatic ring, helping to confirm their specific assignments (e.g., between H-3 and H-7, or H-5 and H-6).
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is used to identify long-range couplings (typically over 2-3 bonds) between carbon and hydrogen atoms. This is invaluable for connecting different parts of a molecule. In the context of this compound, HMBC would show correlations from the aromatic protons to the quaternary carbons (those without attached protons), such as C-3a, C-4, and C-7a, thereby confirming the fused ring structure and the position of the chlorine substituent. For instance, the proton at H-5 would be expected to show a correlation to C-4 and C-7, confirming the connectivity around the chlorine atom.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups and skeletal structure.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly effective for identifying the presence of specific functional groups.
In the derivative ethyl this compound-3-carboxylate , the IR spectrum clearly indicates the key functional groups. sciarena.commdpi.com The presence of a strong absorption band around 1742 cm⁻¹ is characteristic of the C=O (ester) stretching vibration. sciarena.commdpi.com Bands in the 1610-1471 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the aromatic and isoxazole rings. sciarena.commdpi.com Additionally, vibrations corresponding to C-O and C-Cl bonds would be expected in the fingerprint region (below 1500 cm⁻¹). sciarena.commdpi.com
Characteristic IR Absorption Bands for Ethyl this compound-3-carboxylate sciarena.commdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 1742 | C=O Stretch (Ester) |
| 1610, 1549, 1471 | C=C / C=N Aromatic & Heterocyclic Ring Stretches |
| 1252 | C-O Stretch (Ester) |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be applied to:
Confirm Aromatic Structure : The symmetric "ring breathing" modes of the benzene (B151609) and isoxazole rings, which are often weak in the IR spectrum, typically give rise to strong, sharp signals in the Raman spectrum.
Identify C-Cl Bond : The C-Cl stretching vibration can be observed, providing complementary evidence to IR data.
Analyze Skeletal Vibrations : Low-frequency Raman scattering can provide information about the vibrational modes of the entire molecular skeleton, offering a unique structural fingerprint.
The combination of IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.
For This compound , HRMS analysis using Electrospray Ionization (ESI) shows a protonated molecular ion [M+H]⁺ peak at an m/z value of 154.0055. researchgate.net This experimental value is in excellent agreement with the calculated value of 154.0054 for the formula C₇H₅ClNO⁺, confirming the elemental composition. researchgate.net
Similarly, for the derivative ethyl this compound-3-carboxylate , HRMS analysis provides an [M+H]⁺ peak with a calculated m/z of 226.0265, which closely matches the found value, thereby verifying its formula of C₁₀H₉ClNO₃⁺. sciarena.com
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also observable in the mass spectrum, presenting as M⁺ and M+2 peaks, which serves as a definitive indicator for the presence of a single chlorine atom in the molecule.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, providing insights into its conjugated systems and photophysical behavior.
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its π-electron systems, conjugated unsaturations, and aromatic components. sciencepublishinggroup.com
For isoxazole derivatives, UV-Vis spectra are used to study the electronic transitions within the heterocyclic ring and its substituents. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. biointerfaceresearch.com For example, the introduction of different substituent groups can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. sciencepublishinggroup.com Studies on 3,5-diaryl-4-fluoroisoxazoles, for instance, have shown distinct absorption maxima that are influenced by the nature of the aryl substituents. beilstein-journals.orgnih.gov
Table 2: UV-Vis Absorption Data for Selected Isoxazole Derivatives in THF
| Compound | Substituents | λabs (nm) |
| 6a | 3,5-Diphenyl | 351 |
| 6b | 3-(4-Methoxyphenyl)-5-phenyl | 365 |
| 6c | 3-(4-(Diphenylamino)phenyl)-5-phenyl | 353 |
| 9a | 4-Fluoro-3,5-diphenyl | 362 |
| 9b | 4-Fluoro-3-(4-methoxyphenyl)-5-phenyl | 378 |
| 9c | 4-Fluoro-3-(4-(diphenylamino)phenyl)-5-phenyl | 361 |
Data sourced from studies on 4-fluoroisoxazole derivatives in THF solution. nih.gov
Fluorescence spectroscopy is a powerful technique for investigating the photoluminescent properties of molecules. It involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This phenomenon is observed in many isoxazole derivatives, making them candidates for applications such as fluorescent probes and dyes. nih.govmdpi.com
Research has shown that the fluorescence characteristics of isoxazoles are highly dependent on their molecular structure. For instance, the introduction of a fluorine substituent into the isoxazole scaffold can lead to an increased fluorescence intensity and a redshift in the emission wavelength. beilstein-journals.orgnih.gov Furthermore, some isoxazole-derived compounds exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. beilstein-journals.orgmdpi.com Key parameters measured in these studies include the emission maximum (λem), the Stokes shift (the difference between absorption and emission maxima), and the fluorescence quantum yield (QY), which quantifies the efficiency of the fluorescence process. mdpi.com
Table 3: Fluorescence Properties of Selected Isoxazole Derivatives
| Compound | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |
| 6a | 352 | 478 | 4489 |
| 6b | 365 | 452 | 5274 |
| 9a | 365 | 446 | 4976 |
| 9b | 380 | 472 | 5129 |
Data measured in a THF/H₂O 1:99 mixed solvent. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the solid state.
For isoxazole derivatives, single-crystal X-ray diffraction has been used to confirm their structures unambiguously. nih.govresearchgate.net For example, the structure of 4-(4-Chlorophenyl)-5-phenylisoxazole was determined, revealing that the mean plane of the isoxazole ring is inclined to the planes of the two benzene rings by 38.32° and 43.91°. researchgate.net In another study on a more complex chlorophenyl-substituted isoxazole derivative, the analysis confirmed the absolute configuration and showed that both the cyclohex-2-one and isoxazoline rings adopt an envelope conformation. nih.gov Such structural details are crucial for understanding intermolecular interactions, such as C—H⋯O and C—H⋯π interactions, which dictate the crystal packing. nih.gov
Table 4: Crystallographic Data for Representative Chloro-Substituted Isoxazole Derivatives
| Parameter | 4-(4-Chlorophenyl)-5-phenylisoxazole researchgate.net | (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone nih.gov |
| Molecular Formula | C₁₅H₁₀ClNO | C₁₇H₁₈ClNO₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Temperature (K) | 295 | 293 |
| Key Dihedral Angle | Isoxazole to chlorophenyl ring: 38.32° | Isoxazole to chlorophenyl ring: 13.4° |
Other Specialized Spectroscopic Techniques (e.g., Millimeter-Wave Spectroscopy)
Beyond the more common spectroscopic methods, specialized techniques can provide even finer details about molecular structure and dynamics. Millimeter-wave (MMW) spectroscopy, for instance, is a high-resolution technique used to measure the rotational spectrum of a molecule in the gas phase. These measurements allow for the precise determination of rotational constants, from which highly accurate molecular structures, including bond lengths and angles, can be derived. researchgate.net
While specific MMW spectroscopy studies on this compound were not identified in the search results, the technique has been successfully applied to other small organic molecules, such as cyanoketene. researchgate.net In such studies, the rotational spectra are measured over a wide frequency range (e.g., 150-330 GHz), and the observed transition frequencies are fitted to determine precise rotational and centrifugal distortion constants. researchgate.net A similar application to this compound could yield an accurate determination of its gas-phase structure and dipole moment.
Absence of Specific Research Hinders Detailed Computational Analysis of this compound
A comprehensive review of published scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the availability of powerful quantum chemical methods for analyzing molecular structures and properties, dedicated studies applying these techniques to this specific molecule are not present in the accessible scientific domain. Consequently, a detailed article adhering to the requested scientific outline cannot be constructed at this time.
While computational methodologies such as Density Functional Theory (DFT), Ab Initio, and Coupled-Cluster techniques are widely used to explore molecular characteristics, their application is specific to each compound. Information on related but distinct molecules, such as other benzisoxazole derivatives or different chlorinated heterocycles, cannot be extrapolated to accurately describe this compound.
The requested analysis, including specific data on geometry optimization, frontier molecular orbitals (HOMO-LUMO), predicted spectroscopic parameters (NMR, IR, UV-Vis), and aromaticity indices (HOMA), requires a dedicated computational study to be performed on this compound. Such a study would involve sophisticated software and theoretical chemistry expertise to model the molecule and derive the necessary data.
Searches for this specific information have yielded general discussions of the computational methods themselves or studies on analogous but structurally different compounds. Without peer-reviewed research focused squarely on this compound, generating an article with the required depth and scientific accuracy is not possible. The creation of such an article awaits future research by computational chemists who may choose to investigate this particular molecule.
Theoretical and Computational Investigations of 4 Chlorobenzo C Isoxazole
Reaction Mechanism Studies
Calculation of Energetic Pathways and Transition States
Non-Adiabatic Ab Initio Molecular Dynamics Simulations
Specific non-adiabatic ab initio molecular dynamics (NAMD) simulations for 4-Chlorobenzo[c]isoxazole have not been reported in the available literature. However, the application of this methodology to similar heterocyclic systems, such as 3,5-dimethylisoxazole, provides a framework for how such a study on this compound would be approached. rsc.org NAMD simulations are crucial for modeling photochemical reactions where molecules are in electronically excited states and the Born-Oppenheimer approximation breaks down. rsc.org
For this compound, a NAMD simulation would typically involve:
Photoexcitation: Simulating the absorption of a photon, promoting the molecule to an excited electronic state (e.g., S₁).
Dynamic Evolution: Tracking the motion of the atoms on the excited-state potential energy surface over time, often on the femtosecond timescale. rsc.org
Non-Adiabatic Transitions: Identifying points where the molecule can transition between different electronic states (e.g., from S₁ back to the ground state, S₀) without emitting light. This often occurs at conical intersections. rsc.org
Such simulations could elucidate the ultrafast dynamics of photochemical processes like the ring-opening of the isoxazole (B147169) moiety following light absorption. rsc.org The simulation would track the breaking of the N-O bond and the subsequent structural rearrangements of the molecule.
Characterization of Diradical States and Interactions
While direct computational characterization of diradical states for this compound is not specifically documented, studies on related chloroaryl compounds and isoxazoles provide insights into the expected phenomena. nih.gov The photochemical cleavage of an Ar-Cl bond or the ring-opening of an isoxazole can lead to the formation of diradical intermediates. nih.gov In the case of this compound, photochemical excitation could potentially lead to the cleavage of the N-O bond, resulting in a diradical species where unpaired electrons are located on the nitrogen and oxygen atoms.
Computational characterization of such a diradical state would involve:
Spin Density Calculation: Determining the location of the unpaired electrons within the molecular structure.
Energetic Analysis: Calculating the stability of the diradical species relative to the ground state and other intermediates.
Geometric Optimization: Determining the preferred molecular structure of the diradical.
The interaction between the two radical centers would be a key aspect of the investigation, influencing the subsequent reactivity of the intermediate. These interactions can be through space or through the conjugated bond network of the molecule.
Advanced Computational Models
Coupled-Fragments Molecular-Orbital Model Applications
There are no specific applications of the coupled-fragments molecular-orbital (FMO) model reported for this compound in the reviewed literature. The FMO method is a quantum mechanical approach that allows for the calculation of large molecular systems by dividing them into smaller fragments. youtube.combohrium.com This reduces the computational cost associated with traditional quantum chemistry methods. youtube.com
An application of the FMO method to this compound, perhaps in the context of its interaction with a biological macromolecule or in a condensed phase, would involve:
Fragmentation: The system would be divided into fragments. For an isolated molecule, this is less common, but for a complex, this compound could be one fragment, and its interacting partner (e.g., a protein residue) would be another.
Ab Initio Calculations: Quantum mechanical calculations are performed on each fragment and pairs of fragments in the electrostatic field of the entire system. youtube.com
Energy and Property Calculation: The total energy and other properties of the entire system are then calculated by combining the results of the fragment calculations.
This method could be particularly useful for studying the non-covalent interactions of this compound with other molecules, providing a detailed understanding of the chemical nature of these interactions. researchgate.net
Implicit and Explicit Solvent Models (e.g., PCM Formalism) in Computational Studies
Specific computational studies of this compound employing implicit and explicit solvent models are not detailed in the available research. However, the Polarizable Continuum Model (PCM) is a widely used implicit solvation method that could be applied to this molecule. wikipedia.org PCM models the solvent as a continuous, polarizable medium rather than individual molecules, which is computationally efficient. wikipedia.org
A computational study of this compound using the PCM formalism would involve placing the solute molecule within a cavity in the dielectric continuum representing the solvent. wikipedia.org The electrostatic interaction between the solute and the solvent is then calculated self-consistently. This approach allows for the calculation of solvation free energies and the study of solvent effects on molecular properties and reaction mechanisms. wikipedia.org
For a more detailed analysis, a hybrid approach combining explicit and implicit solvent models could be used. nih.gov In this method, a few solvent molecules are treated explicitly at a quantum mechanical level in the first solvation shell, while the bulk solvent is represented by a polarizable continuum. This can provide a more accurate description of specific short-range interactions like hydrogen bonding, while still efficiently accounting for long-range electrostatic effects. nih.gov
Below is a table summarizing the types of computational models and their potential applications to the study of this compound.
| Computational Model/Theory | Application to this compound | Key Information Obtained |
| Transition State Theory | Calculation of reaction pathways | Activation energies, reaction rates, transition state geometries |
| Non-Adiabatic Ab Initio Molecular Dynamics | Simulation of photochemical reactions | Excited-state lifetimes, reaction dynamics, non-adiabatic transition pathways |
| Diradical State Characterization | Analysis of reactive intermediates | Spin density distribution, stability of diradicals, interaction between radical centers |
| Coupled-Fragments Molecular-Orbital Model | Study of interactions in large systems | Interaction energies, nature of non-covalent bonds |
| Polarizable Continuum Model (PCM) | Investigation of solvent effects | Solvation free energies, influence of solvent on properties and reactivity |
| Hybrid Explicit/Implicit Solvent Models | Detailed analysis of solute-solvent interactions | Accurate description of short-range interactions (e.g., hydrogen bonding) and bulk solvent effects |
Computational Prediction of Chemical Properties
In the realm of modern medicinal chemistry and drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of potential therapeutic agents. These techniques allow for the rapid prediction of a molecule's physicochemical properties, which are crucial determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, computational models provide key insights into its behavior in biological systems. By calculating parameters such as the topological polar surface area (TPSA) and the octanol-water partition coefficient (Log P), researchers can forecast the compound's potential for membrane permeability and its distribution between aqueous and lipid environments within the body. These predictions are vital for optimizing molecular structures to enhance drug-like characteristics.
Topological Polar Surface Area (TPSA) Analysis
The Topological Polar Surface Area (TPSA) is a critical descriptor in medicinal chemistry used to predict the transport properties of drug candidates. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. wjpmr.com This parameter provides a reliable indication of a molecule's polarity and its capacity for forming hydrogen bonds. chemicalbook.com A molecule's TPSA is strongly correlated with its ability to permeate biological membranes.
For a molecule to be readily absorbed through the intestine, its TPSA value is generally expected to be below 140 Ų. chemicalbook.com Furthermore, for a compound to cross the stringent blood-brain barrier and exert effects on the central nervous system, a more restrictive TPSA value of less than 90 Ų is typically required. wjpmr.com Computational analysis of this compound, based on its 2D structure, predicts a TPSA value that suggests good membrane permeability.
The calculated TPSA for this compound is 26.03 Ų . This low value is indicative of a non-polar molecule with a high potential for passive diffusion across cellular membranes, including the blood-brain barrier.
Table 1: Calculated Topological Polar Surface Area (TPSA) for this compound
| Compound Name | Molecular Formula | TPSA (Ų) | Predicted Permeability |
| This compound | C₇H₄ClNO | 26.03 | High (including BBB) |
Lipophilicity (Log P o/w) Estimation
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P o/w), is a fundamental physicochemical property that quantifies the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. youtube.com This parameter is a cornerstone of drug design, as it profoundly influences a drug's solubility, absorption, distribution, and interaction with biological targets. youtube.com An optimal balance of hydrophilicity and lipophilicity is essential for a compound to be an effective drug.
Computational methods provide a rapid and efficient means of estimating Log P values. These predictions are based on the summation of fragmental or atomic contributions to lipophilicity derived from extensive experimental datasets. For this compound, the estimated Log P value indicates its relative preference for lipid-like environments over aqueous ones.
The computationally estimated Log P o/w for this compound is 2.32 . This value falls within the range typically associated with good oral bioavailability as described by frameworks like Lipinski's Rule of Five, which suggests a Log P value not greater than 5. youtube.com The moderate lipophilicity of this compound suggests it is likely to be well-absorbed and capable of penetrating biological membranes, consistent with the TPSA analysis.
Table 2: Estimated Lipophilicity (Log P o/w) for this compound
| Compound Name | Molecular Formula | Estimated Log P o/w | Predicted Distribution |
| This compound | C₇H₄ClNO | 2.32 | Favorable for membrane partitioning |
Applications of 4 Chlorobenzo C Isoxazole in Organic Synthesis and Materials Science
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
4-Chlorobenzo[c]isoxazole is a significant intermediate in the creation of elaborate organic molecules. The inherent reactivity of the benzo[c]isoxazole core makes it a versatile precursor for a variety of synthetic transformations. The presence of the chlorine atom on the benzene (B151609) ring further enhances its utility, providing an additional site for functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.
The isoxazole (B147169) moiety itself is a latent form of a β-amino ketone or related difunctional compound, which can be unmasked under specific reaction conditions. This "masked" functionality allows chemists to carry out modifications on other parts of the molecule without affecting the isoxazole ring, which can later be transformed to reveal new reactive groups. This strategic unmasking is crucial in multi-step syntheses of natural products and pharmaceutically active compounds. derpharmachemica.comorganic-chemistry.org
For instance, isoxazoles can be key intermediates in synthesizing various heterocyclic systems. Through ring-opening and subsequent recyclization strategies, the atoms from the this compound scaffold can be incorporated into new ring systems, leading to the formation of quinolines, indoles, and other complex polycyclic structures.
Development of Novel Functionalized Heterocyclic Scaffolds
The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds. nih.gov this compound serves as an excellent starting material for the development of novel, functionalized heterocyclic scaffolds. The ability to modify both the benzene and isoxazole portions of the molecule allows for the generation of large libraries of related compounds for drug discovery screening.
Synthetic strategies often involve leveraging the reactivity of the isoxazole ring or the chloro-substituent. For example, the chlorine atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications lead to a diverse array of substituted benzisoxazole derivatives with potentially unique biological activities. nih.gov
Furthermore, the isoxazole ring can be elaborated. Electrophilic substitution reactions can occur on the benzene ring, with the position of substitution directed by the existing chlorine atom and the fused isoxazole ring. clockss.org This allows for the synthesis of polysubstituted benzisoxazoles, which are valuable scaffolds in the search for new therapeutic agents.
Precursors for Ring-Opened Products with Diverse Synthetic Utility
One of the most powerful applications of isoxazole derivatives in synthesis is their use as precursors for ring-opened products. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, most commonly through reductive methods. This ring-opening transformation converts the compact bicyclic structure of this compound into a more flexible, difunctionalized aromatic compound.
For example, catalytic hydrogenation or treatment with reducing agents like samarium iodide can cleave the isoxazole ring to generate an o-amino-chlorophenyl ketone. This ring-opened product contains two synthetically useful functional groups—an amine and a ketone—in a specific ortho relationship, which is a valuable synthon for the construction of other heterocyclic systems like quinolines or benzodiazepines. clockss.org
Recent developments have also shown that the ring-opening of isoxazoles can be achieved using electrophilic reagents. researchgate.netnih.govresearchgate.net For instance, treatment with electrophilic halogenating or fluorinating agents can induce a ring-opening cascade, yielding valuable halogenated and fluorinated carbonyl compounds. researchgate.netnih.govresearchgate.net Applying this to this compound could lead to the formation of complex, poly-halogenated aromatic ketones, which are challenging to synthesize through other methods.
Table 1: Potential Ring-Opening Reactions of this compound and Their Products
| Reaction Type | Reagents | Resulting Functional Groups | Potential Applications |
| Reductive Ring Opening | H₂, Pd/C or Zn/HOAc | o-Amino ketone | Synthesis of quinolines, benzodiazepines |
| Electrophilic Ring Opening | N-Chlorosuccinimide (NCS) | α,β-Unsaturated nitrile, ketone | Precursors for complex acyclic systems |
| Base-Promoted Rearrangement | K₂CO₃ | o-Hydroxyphenylacetonitrile | Synthesis of coumarins, benzofurans |
Building Blocks for Advanced Molecular Architectures
The derivatives obtained from this compound, both through substitution and ring-opening, serve as versatile building blocks for constructing advanced molecular architectures. The ortho-disubstituted aromatic compounds generated from ring-opening are particularly useful in creating ligands for metal catalysis or in the synthesis of macrocycles and other supramolecular structures.
The combination of a halogen, an amine, and a ketone in a single molecule offers multiple reactive handles that can be addressed sequentially. This "orthogonal" reactivity is highly desirable in complex target synthesis, allowing for the controlled and stepwise assembly of molecular components. For example, the amine could be acylated, the ketone could undergo a Wittig reaction, and the chlorine could participate in a Suzuki coupling, all in a specific order to build a complex target molecule.
This building block approach enables the creation of molecules with defined three-dimensional shapes and functionalities, which is essential for applications in areas like host-guest chemistry, molecular recognition, and the development of novel catalysts.
Potential in Materials Science
While the primary applications of isoxazole derivatives have been in pharmaceuticals and agrochemicals, their unique electronic and structural properties also suggest potential for use in materials science. The rigid, planar structure of the benzo[c]isoxazole core, combined with the polar nature of the isoxazole ring and the chloro-substituent, could be exploited in the design of novel organic materials.
For instance, derivatives of this compound could be investigated as components of:
Liquid Crystals: The rigid, rod-like shape of certain benzo[c]isoxazole derivatives could favor the formation of liquid crystalline phases.
Organic Electronics: The electron-withdrawing nature of the isoxazole ring and the chlorine atom can tune the electronic properties of the aromatic system, making such compounds candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Polymers: Functionalized benzo[c]isoxazoles could be polymerized to create high-performance polymers with unique thermal or optical properties. The isoxazole ring could be incorporated into the polymer backbone or as a pendant group.
Further research into the photophysical and electronic properties of this compound and its derivatives is needed to fully explore their potential in this area.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Chlorobenzo[c]isoxazole, and how can reaction conditions be optimized?
- Methodology : The synthesis often involves cyclization of substituted precursors under controlled conditions. For example, chlorination steps using phosphorus pentachloride (PCl₅) or reaction of oximes with aldehydes under alkaline conditions are common . Optimization strategies include:
- Solvent selection : Use polar aprotic solvents like DMSO for improved solubility and reaction efficiency .
- Reaction time : Extended reflux (e.g., 18 hours) enhances yield but requires monitoring for decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- ¹H/¹³C-NMR : Look for singlet peaks at δ ~6.55–6.90 ppm (C4-H of isoxazole) and δ ~160–170 ppm (C=O or C=N) .
- IR : Absence of C=O ketone peaks (~1700 cm⁻¹) and presence of C=N (~1607 cm⁻¹) and C-O (~1173 cm⁻¹) confirm cyclization .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 for 3g) and fragmentation patterns (e.g., M-1 as base peak) validate molecular weight .
Q. How does the 4-chloro substituent influence the stability of benzo[c]isoxazole under photolytic conditions?
- Methodology : Photostability can be assessed via UV irradiation experiments (e.g., 254 nm) in inert atmospheres, with products analyzed via GC-MS or rotational spectroscopy. Chlorine’s electron-withdrawing effect may stabilize the ring but promote C-Cl bond cleavage .
- Key Data : Photodissociation studies on isoxazole derivatives reveal branching ratios for direct/indirect pathways, influenced by substituents .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- Transition state analysis : Predict regioselectivity in reactions (e.g., electrophilic attack at C5 due to electron density distribution) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assays) .
- Structural validation : Confirm compound purity via HPLC and spectral reproducibility .
- Mechanistic studies : Use apoptosis/necrosis assays (flow cytometry) to differentiate modes of action .
Q. What metal-free strategies exist for functionalizing this compound, and how do they compare to traditional methods?
- Methodology :
- Oxime-mediated cyclization : React hydroxylamine hydrochloride with aldehydes under mild conditions (pH 8–9) .
- Nitroacetic ester routes : Condensation with aromatic aldehydes avoids transition metals, yielding trisubstituted isoxazoles .
Q. What factors govern regioselectivity in electrophilic substitutions on this compound?
- Methodology :
- Electronic effects : Chlorine’s -I effect directs electrophiles to electron-rich positions (e.g., C5).
- Steric hindrance : Bulky substituents at C3/C5 alter reaction pathways (e.g., nitration vs sulfonation) .
Tables for Key Data
| Synthetic Method | Yield | Purity (HPLC) | Reference |
|---|---|---|---|
| DMSO-mediated cyclization | 65% | >95% | |
| PCl₅ chlorination | 82% | 98% | |
| Metal-free oxime route | 78% | 97% |
| Spectroscopic Marker | Technique | Observed Value | Reference |
|---|---|---|---|
| C4-H (isoxazole) | ¹H-NMR | δ 6.55–6.90 ppm | |
| C=N stretch | IR | 1607 cm⁻¹ | |
| Molecular ion peak | MS | m/z 286 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
